9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

Catalog No.
S1902405
CAS No.
856405-77-1
M.F
C31H48OP2
M. Wt
498.7 g/mol
Availability
In Stock
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9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthe...

CAS Number

856405-77-1

Product Name

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

IUPAC Name

ditert-butyl-(5-ditert-butylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane

Molecular Formula

C31H48OP2

Molecular Weight

498.7 g/mol

InChI

InChI=1S/C31H48OP2/c1-27(2,3)33(28(4,5)6)23-19-15-17-21-25(23)32-26-22(31(21,13)14)18-16-20-24(26)34(29(7,8)9)30(10,11)12/h15-20H,1-14H3

InChI Key

ZEIZANJFJXHMNS-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C

Ligand for Transition Metal Catalysis

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, also commonly referred to as t-Bu-XANTPHOS, is a bidentate phosphine ligand widely used in scientific research for transition metal catalysis. Its structure features a central xanthene core with bulky tert-butyl groups on the phosphorus atoms and methyl groups at the 9,9 positions []. These features contribute to several properties that make t-Bu-XANTPHOS a valuable tool for chemists:

  • Steric bulk: The tert-butyl groups provide significant steric hindrance, which can influence the reaction pathway and selectivity in catalysis []. This steric bulk can be advantageous in reactions involving bulky substrates or when preventing unwanted side reactions is crucial.
  • Electronic properties: The xanthene backbone contributes some electron density to the central metal atom, classifying t-Bu-XANTPHOS as a soft donor ligand []. This electronic character can influence the reactivity of the catalyst and the types of reactions it can promote.

Due to this combination of steric and electronic properties, t-Bu-XANTPHOS finds application in various catalytic processes, including:

  • Hydrogenation: t-Bu-XANTPHOS can be used in conjunction with transition metal catalysts for the selective hydrogenation of unsaturated bonds [, ]. The steric bulk of the ligand can be particularly useful in controlling the regio- and stereoselectivity of these reactions.
  • Hydroformylation: t-Bu-XANTPHOS can be a ligand component in catalysts for the hydroformylation reaction, which converts alkenes into aldehydes.
  • Coupling reactions: t-Bu-XANTPHOS can participate in various coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings, which form carbon-carbon bonds [, ].

Research into New Applications

The ongoing research in organometallic chemistry explores the potential of t-Bu-XANTPHOS in novel catalytic transformations. Some recent examples include:

  • C-H activation: Researchers are investigating the use of t-Bu-XANTPHOS in transition metal complexes for C-H activation reactions, which can be a powerful tool for organic synthesis.
  • Asymmetric catalysis: The development of chiral variants of t-Bu-XANTPHOS is an active area of research, aiming to achieve asymmetric catalysis with high enantioselectivity.

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is a phosphine ligand used extensively in coordination chemistry and catalysis. Its molecular formula is C31H48OP2, and it has a molecular weight of 498.66 g/mol. The compound features a xanthene backbone with two di-tert-butylphosphino groups attached at the 4 and 5 positions, providing significant steric hindrance and electronic properties that enhance its reactivity in various

t-Bu-Xantphos functions as a bidentate ligand, coordinating to a metal center in a catalyst complex through both phosphorus atoms. The bulky tert-butyl groups create a steric environment around the metal center, influencing the orientation of substrates during the catalytic cycle. This selectivity, combined with the electronic properties of the phosphorus atoms, allows for control over reaction rates and product stereochemistry in asymmetric catalysis.

Case Study
  • Toxicity: Limited data available. However, as with most organophosphorus compounds, it is advisable to handle t-Bu-Xantphos with care and avoid inhalation, ingestion, or skin contact [].
  • Flammability: Flammable. The presence of organic groups makes t-Bu-Xantphos combustible [].
  • Reactivity: Air and moisture sensitive. Can react with water to form toxic phosphine oxides [].

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is primarily utilized as a bidentate ligand in coordination with transition metals. It forms stable complexes with metals such as palladium, platinum, and nickel. These complexes are often employed in cross-coupling reactions, including:

  • Suzuki Coupling: The compound facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.
  • Heck Reaction: It aids in the coupling of alkenes with aryl halides to produce substituted alkenes.
  • Stille Coupling: The ligand is effective in coupling organostannanes with aryl halides.

The steric bulk of the di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions by preventing side reactions and stabilizing the transition state .

While 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is primarily used in synthetic chemistry, some studies suggest potential biological applications. Its phosphine moieties may interact with biological systems, although specific biological activities have not been extensively characterized. Research indicates that phosphine ligands can exhibit antitumor activity and may play roles in drug development through their interactions with metal-based drugs .

Synthesis of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene typically involves several steps:

  • Preparation of Xanthene Derivative: The xanthene backbone can be synthesized through cyclization reactions involving appropriate phenolic precursors.
  • Phosphination: The introduction of di-tert-butylphosphino groups can be achieved via nucleophilic substitution reactions where tert-butylphosphine reacts with the xanthene derivative.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity suitable for laboratory use.

These methods allow for the efficient production of this ligand in a laboratory setting .

The primary applications of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene include:

  • Catalysis: Used as a ligand in various catalytic processes such as cross-coupling reactions.
  • Organic Synthesis: Plays a crucial role in synthesizing complex organic molecules.
  • Material Science: Investigated for potential applications in developing new materials due to its unique electronic properties.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Interaction studies involving 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene primarily focus on its coordination behavior with different transition metals. These studies reveal how the steric and electronic properties of the ligand influence the stability and reactivity of metal complexes. For example:

  • Metal-Ligand Bonding: The strength of bonding between the ligand and metal centers is evaluated using spectroscopic techniques such as NMR and IR spectroscopy.
  • Reactivity Profiles: The reactivity of metal complexes formed with this ligand is studied under various conditions to understand their catalytic efficiencies.

Such studies are essential for optimizing reaction conditions in catalysis .

Several compounds share structural similarities with 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene. These include:

Compound NameStructural FeaturesUnique Aspects
2,7-Di-tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xantheneSimilar xanthene backbone with different phosphine substituentsIncorporates methylphenyl groups which may alter electronic properties
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneContains diphenyl instead of di-tert-butyl phosphinesLess sterically hindered; potentially different reactivity profiles
4,5-Bis(triethylphosphine)-9,9-dimethylxantheneUses triethylphosphine ligandsDifferent steric effects compared to di-tert-butyl groups

The uniqueness of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene lies in its bulky phosphine substituents that enhance selectivity and stability in catalytic applications while providing distinct electronic characteristics compared to other similar compounds .

The synthesis of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene represents a significant challenge in organophosphorus chemistry due to the substantial steric hindrance imposed by the di-tert-butylphosphino groups. The development of effective synthetic routes has evolved through multiple approaches, with lithiation-phosphination strategies proving most successful.

Historical Development and Initial Challenges

The first attempts to synthesize t-Bu-Xantphos were reported in 2002 by van Leeuwen and colleagues, who encountered significant difficulties in the synthetic approach [1]. These initial efforts involved two primary strategies: the use of 4,5-dilithio-9,9-(dimethyl)xanthene as a nucleophilic precursor and the alternative approach using 9,9-dimethyl-4,5-bis(dichlorophosphino)xanthene as an electrophilic intermediate [1]. Both approaches failed to yield the desired product, with the researchers postulating that steric crowding from the presence of two tert-butyl groups on each phosphorus atom prevented successful coupling reactions [1].

Successful Lithiation-Based Methodology

A breakthrough in the synthesis was achieved in 2005 with the development of a lithiation-based approach using heptane as solvent and elevated temperatures [1]. This method involves the selective deprotonation of the xanthene backbone at positions 4 and 5, which are activated by the oxygen heteroatom in the xanthene ring system.

The successful synthetic protocol employs sec-butyllithium in combination with N,N,N',N'-tetramethylethylenediamine as the lithiation system [1] [2]. The reaction proceeds through a two-step mechanism involving initial lithiation of the xanthene backbone using 2.5 to 3.0 equivalents of the sec-butyllithium/TMEDA complex in ethereal solvents [1]. The formation of the dilithiated species is indicated by characteristic color changes during the reaction: initial monolithiation produces a yellow coloration for t-Bu-thixantphos and t-Bu-sixantphos variants, or green for t-Bu-xantphos, which subsequently changes to red or yellow respectively upon complete dilithiation [1].

The lithiated intermediate is then treated with chloro-di-tert-butylphosphine to form the phosphine-carbon bonds [1] [2]. This synthetic approach requires extended reaction periods, typically seven days, to achieve significant conversion to the desired diphosphine product [1]. The reaction yields a mixture of monophosphine and diphosphine products, with the diphosphine isolated through recrystallization from n-propanol [1].

Mechanistic Considerations and Steric Effects

The size of the tert-butyl groups creates substantial challenges in the synthesis of t-Bu-xantphos ligands [1]. The reaction with one equivalent of chloro-di-tert-butylphosphine to form the monophosphine intermediate proceeds cleanly and rapidly, typically completing overnight [1]. However, the steric hindrance of the monophosphine intermediate results in significantly slower second addition reactions, requiring extended reaction times to achieve meaningful conversion to the diphosphine product [1].

The steric limitations become particularly apparent when comparing reaction times: while the phenyl-substituted Xantphos analogs complete synthesis within 16 hours, the tert-butyl variants require up to seven days for optimal conversion [1]. Extended reaction periods beyond one week do not provide additional conversion, likely due to degradation of either the lithiated monophosphine intermediate or the sec-butyllithium reagent [1].

Solvent Effects and Reaction Optimization

The choice of solvent system plays a critical role in the success of the lithiation-phosphination sequence. Ethereal solvents, particularly diethyl ether, are commonly employed due to their ability to solvate lithium cations and stabilize the organolithium intermediates [1]. However, prolonged exposure to organolithium reagents can lead to ether cleavage reactions, forming alkanes, alkenes, and lithium ethoxide [1]. This degradation pathway may limit the overall yield of the diphosphine product, as sec-butyllithium has been shown to completely react with diethyl ether within one day under certain conditions [1].

To promote more effective dilithiation, the synthetic protocol has been optimized to use three equivalents of a pre-formed sec-butyllithium/TMEDA complex [1]. The order of addition is critical for favoring diphosphine formation over monophosphine: the lithiated backbone is added slowly to an ethereal solution of chloro-di-tert-butylphosphine rather than the reverse addition [1]. This modification results in increased yields of the desired diphosphine product.

Alternative Lithiation Approaches

Several alternative lithiation strategies have been investigated with limited success. The use of a potassium tert-butoxide/n-butyllithium "superbase" system was explored for the synthesis of related ligands, but this approach resulted in complex product mixtures from which separation attempts were unsuccessful [1]. The superbase mixture forms significant amounts of organopotassium compounds, which are more active metallating agents than their organolithium counterparts but also more prone to cleaving ether or thioether bridges, leading to undesired side products [1].

Metal-Templated Approaches for Complex Formation

Metal-templated synthesis represents an alternative strategy for accessing t-Bu-Xantphos ligand derivatives, particularly when direct ligand synthesis proves challenging. This approach leverages the coordination preferences of metal centers to direct the formation of chelating ligand systems or to facilitate complex assembly processes.

Direct Metal Complex Formation

The most straightforward metal-templated approach involves the direct reaction of pre-formed t-Bu-Xantphos ligands with appropriate metal precursors. Research has demonstrated successful complex formation with various late transition metals, including palladium, platinum, rhodium, and silver systems [2].

Palladium complexes can be readily prepared through reaction of t-Bu-Xantphos ligands with palladium precursors such as [Pd(norbornene)₃] [2]. These reactions typically yield [Pd(t-Bu-xantphos)] complexes along with mixed ligand species [Pd(t-Bu-xantphos)(norbornene)] [2]. The formation of stable palladium(0) complexes without additional ligands represents a significant achievement, as few examples of isolable [Pd(PP)] complexes with diphosphines have been reported in the literature [2].

Platinum analogs can be synthesized using similar methodologies with [Pt(norbornene)₃] precursors [2]. Interestingly, the platinum system shows more complex behavior, with t-Bu-Xantphos initially forming small amounts of [Pt(t-Bu-xantphos)] that subsequently progress to hydrido complexes [Pt(t-Bu-xantphos)H]X [2]. This reactivity pattern differs from the more stable palladium analogs and reflects the different electronic properties of the two metal centers.

Silver Complex Formation and Structural Characterization

Silver complexes of t-Bu-Xantphos ligands provide valuable insights into the coordination behavior and structural preferences of these bulky phosphine systems [2]. The synthesis of [Ag(t-Bu-xantphos)Cl] and [Ag(t-Bu-xantphos)]BF₄ complexes proceeds readily under mild conditions [2]. In contrast to systems with phenyl phosphines, all t-Bu-Xantphos silver species exist as monomeric complexes rather than forming dimeric or polymeric structures [2]. This monomeric behavior reflects the significant steric bulk of the tert-butyl substituents, which prevents intermolecular association.

Rhodium Complex Formation and Reactivity

Rhodium complexes of t-Bu-Xantphos ligands exhibit rich coordination chemistry and demonstrate the influence of the bulky phosphine substituents on metal reactivity [2]. The formation of [Rh(t-Bu-xantphos)Cl] complexes provides access to a range of derivative species through subsequent reactions with small molecules.

Treatment of [Rh(t-Bu-xantphos)Cl] complexes with hydrogen gas results in the formation of unusual [Rh(t-Bu-xantphos-κP,O,P')Cl(H)₂] complexes [2]. These species feature chelation of the ligand through both phosphorus atoms and the xanthene oxygen, demonstrating the potential for hemilabile coordination behavior in these systems. The formation of such complexes highlights the unique coordination possibilities available with the xanthene backbone.

Carbon monoxide coordination to rhodium complexes yields [Rh(t-Bu-xantphos)(CO)₂Cl] species [2]. These carbonyl complexes are of particular interest for catalytic applications, as they represent potential intermediates in hydroformylation and related carbonylation reactions.

Air Sensitivity and Oxidative Reactivity

The [Rh(t-Bu-xantphos)Cl] species demonstrate significant air sensitivity, readily forming [Rh(t-Bu-xantphos)Cl(η²-O₂)] complexes upon exposure to atmospheric oxygen [2]. These dioxygen complexes are of fundamental interest, as the crystal structure of [Rh(t-Bu-xantphos)Cl(η²-O₂)] contains 15% of the dioxygen sites replaced with an oxo ligand [2]. This represents the first crystallographic evidence of a rhodium(III) oxo complex and only the third rhodium oxo species reported in the literature [2].

Template Effects in Complex Assembly

Metal-templated approaches can facilitate the formation of more complex architectures through the use of appropriate metal templates. The coordination preferences of different metal centers can be exploited to direct the assembly of multi-metallic complexes or to promote specific coordination geometries that might not be accessible through direct ligand synthesis.

The bite angle of t-Bu-Xantphos ligands, calculated to be 126.80-127.56°, is larger than that of the corresponding phenyl-substituted analogs (111.89-114.18°) due to the increased steric bulk of the tert-butyl substituents [2]. This larger bite angle influences the coordination geometry and can be used to selectively favor certain metal complex geometries over others.

Electronic Properties and Metal Coordination

The electronic properties of t-Bu-Xantphos ligands have been investigated through the synthesis of phosphine selenide derivatives [2]. The ¹J(P-Se) coupling constants (689.1-698.5 Hz) indicate that t-Bu-Xantphos ligands exhibit higher basicity than Ph-xantphos, with electron-donating properties between those of PPh₂Me and PMe₃ [2]. This enhanced basicity influences metal-ligand bonding and can be exploited in metal-templated synthetic strategies.

Purification and Stability Considerations

The purification and long-term stability of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene present unique challenges that must be carefully addressed to ensure reliable access to high-purity material for synthetic and catalytic applications.

Recrystallization Methods

Recrystallization from n-propanol represents the most widely employed purification method for t-Bu-Xantphos and related ligand derivatives [1]. The procedure involves dissolving the crude product mixture in hot n-propanol followed by controlled cooling to promote selective crystallization of the desired diphosphine product [1]. This method effectively separates the diphosphine from monophosphine impurities and other synthetic byproducts, typically achieving purities of 95-99% with yield recoveries of 70-90% [1].

The success of n-propanol as a recrystallization solvent stems from the differential solubility of the mono- and diphosphine products. The monophosphine intermediate exhibits higher solubility in n-propanol and remains in solution during the crystallization process, while the less soluble diphosphine precipitates as white crystals [1]. The remaining n-propanol solution containing the monophosphine can be concentrated and subjected to additional lithiation and phosphination reactions to generate more of the desired diphosphine product [1].

Chromatographic Purification

Column chromatography on silica gel provides an alternative purification approach, particularly useful for separating complex product mixtures or when recrystallization proves insufficient [3]. Various eluent systems can be employed depending on the specific impurities present and the desired level of purification. Typical yield recoveries range from 60-85% with purities of 90-98%.

The choice of eluent system requires careful optimization to balance effective separation with the stability of the phosphine ligand. Non-polar solvents such as hexanes and toluene are often preferred to minimize potential decomposition reactions, while more polar solvents like ethyl acetate may be used in controlled proportions when necessary for adequate separation.

Washing and Extraction Methods

Simple washing procedures with organic solvents can effectively remove ionic impurities and polar byproducts from crude t-Bu-Xantphos preparations [1]. Common washing solvents include hexanes and diethyl ether, which remove salts and polar impurities while maintaining high recovery yields of 85-95%. While this approach typically achieves lower purities (85-95%) compared to recrystallization, it provides a rapid and efficient method for initial purification steps.

Air and Moisture Sensitivity

Phosphine ligands, including t-Bu-Xantphos, are inherently susceptible to oxidation when exposed to atmospheric oxygen [7] [8]. The oxidation process typically involves formation of phosphine oxides, which are catalytically inactive and represent a major degradation pathway [7]. The bulky tert-butyl substituents provide some steric protection against oxidation, but prolonged exposure to air will result in significant decomposition.

Moisture sensitivity arises from the potential for hydrolysis reactions, particularly in the presence of trace acids or bases that may catalyze decomposition processes. The combination of air and moisture exposure represents the most problematic storage condition, as oxidative and hydrolytic pathways can proceed synergistically.

Temperature Effects on Stability

Storage temperature plays a critical role in maintaining ligand stability over extended periods [9] [10]. Commercial recommendations specify storage at 2-8°C under inert atmosphere conditions [4] [5] [6]. Lower temperatures slow decomposition kinetics and reduce the volatility of any degradation products that might form.

Extended storage at elevated temperatures, even under inert atmosphere, can lead to thermal decomposition reactions. The melting point range of 153-157°C [4] [5] [6] provides an upper temperature limit for thermal stability, but significant decomposition may occur at lower temperatures during prolonged exposure.

Analytical Considerations for Purity Assessment

The assessment of t-Bu-Xantphos purity requires specialized analytical techniques that account for the unique properties of this phosphine ligand. High-performance liquid chromatography represents the primary analytical method, but the easily oxidizable nature of phosphine compounds can create challenges in chromatographic analysis [8].

Recent research has demonstrated that on-column degradation and oxidation can occur during HPLC analysis of phosphine ligands, leading to artificially low purity determinations [8]. The addition of trace amounts of tris(2-carboxyethyl)phosphine (TCEP) to the aqueous mobile phase serves as a reducing agent to passivate the LC column and eliminate on-column degradation [8]. This approach significantly improves method precision and sensitivity for phosphine ligand analysis.

XLogP3

7.4

Dates

Modify: 2023-08-16

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